molecular formula C15H14FNO4S B2473260 N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-02-4

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2473260
CAS No.: 941971-02-4
M. Wt: 323.34
InChI Key: QCFYPYFTSPNCOZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group, a benzodioxepine ring, and a sulfonamide functional group, which collectively contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxepine Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the benzodioxepine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzodioxepine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-4-1-2-5-13(12)17-22(18,19)11-6-7-14-15(10-11)21-9-3-8-20-14/h1-2,4-7,10,17H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFYPYFTSPNCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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